molecular formula C8H11NO2 B2373887 5-Tert-butyl-1,2-oxazole-4-carbaldehyde CAS No. 1496866-52-4

5-Tert-butyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B2373887
CAS No.: 1496866-52-4
M. Wt: 153.181
InChI Key: KQVNEACPVQLDRN-UHFFFAOYSA-N
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Description

5-Tert-butyl-1,2-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C8H11NO2. It belongs to the class of oxazole derivatives, which are known for their diverse biological and chemical properties. This compound is characterized by the presence of a tert-butyl group attached to the oxazole ring, which significantly influences its chemical behavior and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine. This method is efficient and can be performed under catalyst-free and microwave-assisted conditions . The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of microwave-assisted synthesis can be particularly advantageous in industrial settings due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: 5-Tert-butyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 5-Tert-butyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted oxazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1,2-oxazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The oxazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-1,2-oxazole-4-carbaldehyde
  • 5-Ethyl-1,2-oxazole-4-carbaldehyde
  • 5-Phenyl-1,2-oxazole-4-carbaldehyde

Uniqueness

5-Tert-butyl-1,2-oxazole-4-carbaldehyde is

Properties

IUPAC Name

5-tert-butyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-8(2,3)7-6(5-10)4-9-11-7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVNEACPVQLDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NO1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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